molecular formula C16H13F4NO4 B250991 N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B250991
M. Wt: 359.27 g/mol
InChI Key: XAMNZOKUXQGIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTF belongs to the class of benzamide derivatives and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in preclinical studies, making it a promising candidate for further development as a therapeutic agent. This compound has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is its low toxicity and good biocompatibility, which make it a safe compound to work with in laboratory experiments. However, the synthesis of this compound is a multistep process that requires expertise in organic chemistry, and the yield of the final product can be low. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its anticancer properties. In material science, this compound can be used as a building block for the synthesis of new organic semiconductors with improved properties. In organic electronics, this compound can be further studied for its potential as a hole-transporting material in optoelectronic devices. Overall, this compound is a promising compound that has potential applications in various fields and warrants further investigation.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves the condensation of 2,4-dimethoxyaniline and 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer properties, with promising results in preclinical studies. In material science, this compound has been used as a building block for the synthesis of new organic semiconductors with potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been studied for its potential as a hole-transporting material in optoelectronic devices.

Properties

Molecular Formula

C16H13F4NO4

Molecular Weight

359.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C16H13F4NO4/c1-23-7-4-5-8(9(6-7)24-2)21-16(22)10-11(17)13(19)15(25-3)14(20)12(10)18/h4-6H,1-3H3,(H,21,22)

InChI Key

XAMNZOKUXQGIGA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)OC

Origin of Product

United States

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